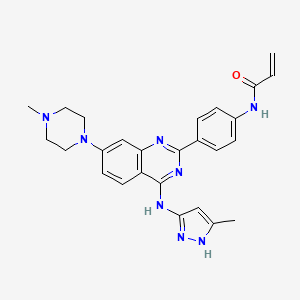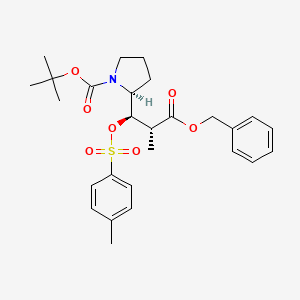
Lenalidomide 4'-PEG2-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide 4’-PEG2-azide is a compound derived from Lenalidomide, a well-known immunomodulatory drug. This compound is a functionalized Cereblon ligand, which facilitates the recruitment of CRBN protein. It is primarily used in the formation of PROTAC (Proteolysis Targeting Chimeras), where it can be tethered via a linker to a protein ligand .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide 4’-PEG2-azide involves several steps. Initially, Lenalidomide is functionalized to introduce a polyethylene glycol (PEG) linker with a terminal azide group. This process typically involves the following steps:
Bromination: Glutarimide is brominated in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Condensation: The brominated product is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in the presence of dimethylformamide (DMF) and potassium carbonate (K₂CO₃) to yield the intermediate compound.
Azidation: The intermediate compound is then reacted with sodium azide to introduce the azide group.
Industrial Production Methods: Industrial production of Lenalidomide 4’-PEG2-azide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Lenalidomide 4’-PEG2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions to form different oxidized products.
Common Reagents and Conditions:
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.
Reduction: Triphenylphosphine in the presence of water or other reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products:
Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of the azide group.
Oxidized Derivatives: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Lenalidomide 4’-PEG2-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for cancer and other diseases.
Industry: Used in the development of novel drug delivery systems and bioconjugation techniques
Mecanismo De Acción
Lenalidomide 4’-PEG2-azide exerts its effects by recruiting the CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent degradation of target proteins. The compound’s mechanism of action involves binding to the CRBN protein, which then interacts with the target protein, leading to its degradation via the proteasome pathway .
Comparación Con Compuestos Similares
Lenalidomide 4’-PEG2-azide is unique due to its functionalized PEG linker and terminal azide group, which allows for versatile conjugation to various protein ligands. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory effects.
Pomalidomide: Another derivative with similar properties but different potency and side effect profile.
Lenalidomide: The base compound from which Lenalidomide 4’-PEG2-azide is derived.
In comparison, Lenalidomide 4’-PEG2-azide offers enhanced versatility for chemical modifications and conjugation, making it a valuable tool in PROTAC research and development .
Propiedades
Fórmula molecular |
C19H24N6O5 |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
3-[7-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H24N6O5/c20-24-22-7-9-30-11-10-29-8-6-21-15-3-1-2-13-14(15)12-25(19(13)28)16-4-5-17(26)23-18(16)27/h1-3,16,21H,4-12H2,(H,23,26,27) |
Clave InChI |
PUCMLUIGSAMTJO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
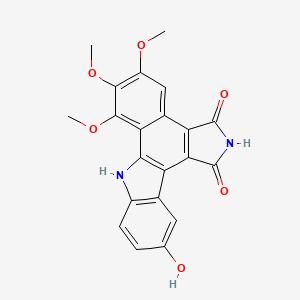
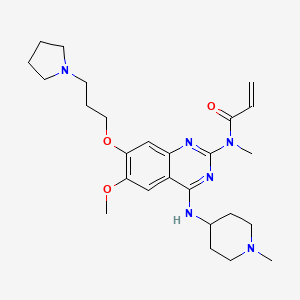

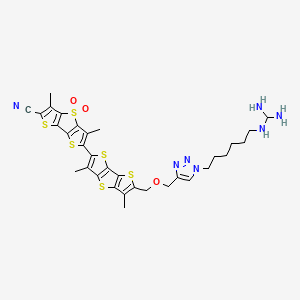



![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)


